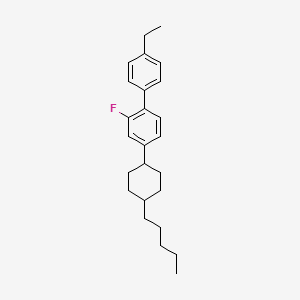

trans-4'-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1'-biphenyl

Description

Properties

CAS No. |

83171-55-5 |

|---|---|

Molecular Formula |

C25H33F |

Molecular Weight |

352.5 g/mol |

IUPAC Name |

1-(4-ethylphenyl)-2-fluoro-4-(4-pentylcyclohexyl)benzene |

InChI |

InChI=1S/C25H33F/c1-3-5-6-7-20-10-12-21(13-11-20)23-16-17-24(25(26)18-23)22-14-8-19(4-2)9-15-22/h8-9,14-18,20-21H,3-7,10-13H2,1-2H3 |

InChI Key |

QVFBANOSNYADEV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC=C(C=C3)CC)F |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Steps

Step 1: Preparation of Substituted Biphenyl Core

The biphenyl skeleton is constructed via cross-coupling reactions such as Suzuki or Negishi coupling, where one phenyl ring is functionalized with a fluorine atom and the other with an ethyl group precursor.Step 2: Introduction of the Fluorine Atom

Selective fluorination is achieved using electrophilic fluorinating agents or via halogen exchange reactions on a pre-formed biphenyl intermediate. The fluorine is introduced at the 2-position to ensure the desired substitution pattern.Step 3: Attachment of the Pentylcyclohexyl Substituent

The pentylcyclohexyl moiety is introduced through alkylation or Friedel-Crafts type reactions on the biphenyl intermediate, maintaining the trans-configuration of the cyclohexyl ring. This step often requires stereoselective control to preserve the trans-isomer.Step 4: Purification and Characterization

The final compound is purified by chromatographic techniques and characterized by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Reaction Conditions and Optimization

- Catalysts: Palladium-based catalysts are commonly used in coupling reactions.

- Solvents: Polar aprotic solvents such as DMF or toluene are preferred for coupling and alkylation steps.

- Temperature: Reactions are typically conducted under reflux or elevated temperatures (80–120 °C) to drive coupling and substitution reactions.

- Yield Optimization: Careful control of stoichiometry, reaction time, and temperature is essential to maximize yield and minimize side products.

Detailed Data Table of Synthesis Parameters

| Step | Reaction Type | Reagents/Catalysts | Conditions | Purpose | Notes |

|---|---|---|---|---|---|

| 1 | Cross-coupling | Aryl boronic acid, aryl halide, Pd catalyst | 80–100 °C, inert atmosphere | Construct biphenyl core | Suzuki coupling preferred |

| 2 | Electrophilic fluorination | Selectfluor or NFSI | Room temp to 50 °C | Introduce fluorine at 2-position | Regioselectivity critical |

| 3 | Alkylation | Pentylcyclohexyl bromide, base | 60–90 °C | Attach pentylcyclohexyl group | Maintain trans stereochemistry |

| 4 | Purification | Column chromatography | Ambient | Isolate pure compound | Confirm by NMR, MS |

Research Findings and Analytical Characterization

- NMR Spectroscopy: Confirms the substitution pattern and trans-configuration of the cyclohexyl ring. Fluorine coupling constants provide evidence of fluorine placement.

- Mass Spectrometry: Confirms molecular weight (352.5 g/mol) and molecular formula.

- Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography (GC) used to assess purity (>98% purity achievable).

- X-ray Crystallography: Occasionally employed to confirm stereochemistry and molecular conformation.

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Differences | Impact on Synthesis |

|---|---|---|---|

| 4-Ethyl-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl | C25H34 | Lacks fluorine | Simplified synthesis, fewer steps |

| 2-Fluoro-4'-(trans-4-pentylcyclohexyl)-4-(trans-4-propylcyclohexyl)-1,1'-biphenyl | C30H42F | Additional propylcyclohexyl group | More complex alkylation and purification |

| 3,4-Difluoro-4'-(pentylcyclohexane)-1,1'-biphenyl | C25H32F2 | Two fluorine atoms | Requires more selective fluorination |

The presence of the fluorine atom and the pentylcyclohexyl substituent in trans-4'-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1'-biphenyl demands more precise synthetic control compared to simpler biphenyl derivatives.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and pentylcyclohexyl groups, using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed on the fluoro group using reagents like lithium aluminum hydride.

Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid in sulfuric acid for nitration.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alkanes or alcohols.

Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

Liquid Crystal Displays (LCDs)

One of the primary applications of this compound lies in the field of liquid crystal displays. The unique molecular structure of trans-4'-ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1'-biphenyl contributes to its anisotropic properties, which are crucial for the modulation of light in LCDs.

Case Study : Research has shown that compounds with similar structures can significantly enhance the electro-optical performance of liquid crystal mixtures. By incorporating this compound into liquid crystal formulations, manufacturers can achieve faster switching times and improved contrast ratios, leading to better display quality .

Organic Photochemistry

In organic photochemistry, this compound has been studied for its photophysical properties. Its ability to absorb and emit light makes it a candidate for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Research Findings : Studies indicate that the incorporation of fluorinated biphenyl compounds can enhance the stability and efficiency of OLEDs. The presence of the fluorine atom in this compound contributes to improved charge transport properties and thermal stability .

Mechanism of Action

The mechanism of action of trans-4’-Ethyl-2-fluoro-4-(4-pentylcyclohexyl)-1,1’-biphenyl is largely dependent on its interactions with specific molecular targets. These interactions can include:

Binding to Receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity.

Membrane Interaction: Due to its amphiphilic nature, the compound can interact with cell membranes, potentially altering their properties.

Enzyme Inhibition: The compound may inhibit specific enzymes, affecting various biochemical pathways.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous biphenyl derivatives, focusing on substituent effects, thermal behavior, and molecular properties.

Structural Analogs and Substituent Effects

Key Observations:

- Alkyl Chain Length : The 4-pentylcyclohexyl group in the target compound extends molecular rigidity and promotes smectic phases, whereas shorter chains (e.g., propyl in 84540-37-4) may limit thermal range .

- Electron-Withdrawing Groups : The trifluoromethoxy group in 135734-59-7 increases polarity and dielectric anisotropy but reduces thermal stability compared to the target’s ethyl and pentylcyclohexyl groups .

Thermal and Phase Behavior

Data from differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) reveal critical trends:

Analysis:

- The target compound’s ethyl group at the 4'-position disrupts symmetry, broadening the nematic phase range compared to non-ethyl analogs like 81793-59-1 .

- Smectic Phases : Compounds with bulkier substituents (e.g., 118164-51-5) favor higher-order smectic phases, whereas the target’s balanced substituents enable mixed mesophases (nematic and smectic A) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.